molecular formula C16H17BrN2OS2 B2621666 3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-74-1

3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2621666
CAS No.: 687566-74-1
M. Wt: 397.35
InChI Key: DZUROFHJTRSGPT-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a sec-butylthio group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Sec-butylthio Group: This can be done through a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromophenyl group or the thienopyrimidine core.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dehalogenated compounds, reduced thienopyrimidine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Due to its unique structure, the compound may be investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromophenyl and sec-butylthio groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    3-(4-methylphenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(4-bromophenyl)-2-butan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS2/c1-3-10(2)22-16-18-13-8-9-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUROFHJTRSGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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